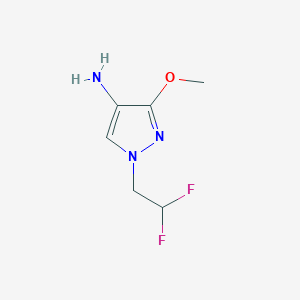

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGREMNAYUABCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine CAS number and properties

Executive Summary

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine (CAS: 1197237-87-8 as HCl salt) represents a critical heterocyclic building block in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., FGFR, RET, JAK pathways). This scaffold integrates two strategic design elements: a 2,2-difluoroethyl group , which serves as a lipophilic, metabolically stable bioisostere for ethyl/methyl groups, and a 3-methoxy moiety , which functions as a hydrogen bond acceptor and electron donor to modulate the electronic properties of the pyrazole ring.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthetic pathways, and handling protocols, designed for researchers optimizing lead compounds in oncology and immunology.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 1-(2,2-Difluoroethyl)-3-methoxy-4-aminopyrazole |

| CAS Number (HCl Salt) | 1197237-87-8 |

| CAS Number (Free Base) | Not widely indexed; refer to salt CAS for commercial sourcing |

| Molecular Formula | C₆H₉F₂N₃O (Free Base) / C₆H₁₀ClF₂N₃O (HCl Salt) |

| Molecular Weight | 177.15 g/mol (Free Base) / 213.61 g/mol (HCl Salt) |

| SMILES (Free Base) | COC1=NN(CC(F)F)C=C1N |

| InChI Key | Derived from structure |

Physical & Predicted Properties

Note: Values predicted using consensus molecular modeling for the free base form.

| Parameter | Value | Significance in Drug Design |

| LogP (Predicted) | ~0.5 - 0.9 | Moderate lipophilicity; favorable for oral bioavailability (Lipinski's Rule of 5). |

| pKa (Conjugate Acid) | ~3.5 - 4.5 | The amine is weakly basic due to the electron-withdrawing pyrazole ring; likely uncharged at physiological pH. |

| TPSA | ~55 Ų | Good membrane permeability profile (<140 Ų). |

| H-Bond Donors | 1 (Primary Amine) | Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 4 (N, O, F) | Fluorine atoms can engage in multipolar interactions with protein residues. |

Synthetic Methodology & Manufacturing

The synthesis of this compound typically follows a convergent route involving the regioselective alkylation of a nitro-pyrazole precursor followed by reduction.

Retrosynthetic Analysis (Graphviz)

Caption: Figure 1 illustrates the two-step synthesis starting from commercially available 3-methoxy-4-nitro-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Regioselective N-Alkylation

Objective: Install the 2,2-difluoroethyl group at the N1 position.

-

Reagents: 3-Methoxy-4-nitro-1H-pyrazole (1.0 eq), 2,2-Difluoroethyl triflate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Procedure:

-

Dissolve 3-methoxy-4-nitro-1H-pyrazole in DMF under N₂ atmosphere.

-

Add Cs₂CO₃ and stir at room temperature for 30 minutes to deprotonate the pyrazole.

-

Dropwise add 2,2-difluoroethyl triflate (or 1-bromo-2,2-difluoroethane with KI catalyst).

-

Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Isomers may form. The 1,3-substituted product is typically less polar than the 1,5-isomer, but structural confirmation (NOE NMR) is recommended.

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

-

Method A (Catalytic Hydrogenation):

-

Dissolve the intermediate in MeOH/THF.

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ balloon (1 atm) for 2-6 hours.

-

Filter through Celite and concentrate.

-

-

Method B (Iron Reduction - for scale-up):

-

Suspend intermediate in EtOH/H₂O (4:1).

-

Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Reflux for 2 hours.

-

Filter hot, concentrate, and extract.

-

Step 3: Salt Formation (Optional)

To generate the stable hydrochloride salt (CAS 1197237-87-8):

-

Dissolve the free base in minimal 1,4-dioxane or diethyl ether.

-

Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

-

Filter the resulting white precipitate and dry under vacuum.

Quality Control & Analytical Standards

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.5-8.0 ppm (1H, s): Pyrazole C5-H (Characteristic singlet).

-

δ 6.0-6.5 ppm (1H, tt, J ≈ 55 Hz, 4 Hz): Terminal proton of the -CF₂H group. The large coupling constant (J ≈ 55 Hz) is diagnostic of geminal H-F coupling.

-

δ 4.2-4.5 ppm (2H, td): Methylene protons (-CH₂-CF₂H) adjacent to Nitrogen.

-

δ 3.8 ppm (3H, s): Methoxy group (-OCH₃).[1]

-

δ 3.5-4.0 ppm (2H, br s): Amine protons (-NH₂), exchangeable with D₂O.

-

Mass Spectrometry (LCMS)

-

Ionization Mode: ESI+

-

Observed Ion: [M+H]⁺ = 178.1 (Free Base).

-

Fragmentation: Loss of HF (M-20) or OCH₃ (M-31) may be observed in MS/MS.

Handling, Safety, and Stability

GHS Hazard Classification

-

Signal Word: WARNING

-

Hazard Statements:

Storage & Stability

-

Storage Conditions: Store at 2-8°C in a tightly sealed container, protected from light and moisture. The free base is prone to oxidation; the HCl salt is significantly more stable.

-

Shelf Life: >2 years if stored properly (HCl salt).

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

PubChem. (n.d.).[2] Compound Summary for Pyrazole Derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual reference for difluoroethyl bioisosterism).

Sources

Chemical structure of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine .

Core Identity & Physicochemical Profile[1][2]

This compound is a specialized heterocyclic building block used primarily in the synthesis of advanced kinase inhibitors (e.g., JAK, RET, or FGFR inhibitors). It functions as a "privileged scaffold," offering a precise balance of electronic density and metabolic stability due to the strategic incorporation of fluorine.

| Property | Specification |

| CAS Number | 1197237-87-8 (HCl Salt) |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 177.15 g/mol (Free Base) / 213.61 g/mol (HCl Salt) |

| SMILES | COC1=NN(CC(F)F)C=C1N |

| Appearance | Off-white to pale yellow solid (typically supplied as HCl salt) |

| Solubility | Soluble in DMSO, Methanol; sparing solubility in water (free base) |

| pKa (Calc.) | ~3.5–4.0 (Pyrazoles are weak bases; amine protonation) |

Structural Analysis & Medicinal Chemistry Significance[2][5]

The molecule comprises three distinct pharmacophoric features that drive its utility in drug design:

-

The Pyrazole Core: A planar, aromatic 5-membered ring that serves as a scaffold for hydrogen bond interactions. In kinase inhibitors, the pyrazole nitrogens often interact with the hinge region of the ATP-binding pocket.

-

3-Methoxy Group (

):-

Electronic Effect: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyrazole ring. This makes the C4-amine more nucleophilic and the ring more susceptible to electrophilic attack during synthesis.

-

Binding: Provides a hydrogen bond acceptor site.

-

-

1-(2,2-Difluoroethyl) Tail (

):-

Bioisosterism: This group is a lipophilic bioisostere of an ethyl or isopropyl group but with altered metabolic properties.

-

Metabolic Stability: The terminal

group blocks metabolic oxidation (hydroxylation) that would typically occur on an alkyl chain. The C-F bond is stronger than C-H, resisting P450 degradation. -

Dipole Modulation: The fluorine atoms withdraw electron density inductively (

-effect), lowering the pKa of the pyrazole nitrogens compared to a non-fluorinated alkyl chain, which can improve membrane permeability.

-

Synthesis & Manufacturing Protocols

The synthesis of this intermediate requires strict regiochemical control to ensure the 2,2-difluoroethyl group attaches to the N1 position relative to the 3-methoxy group.

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazole core followed by functionalization, or the alkylation of a pre-formed nitropyrazole.

Caption: Retrosynthetic disconnection showing the critical N-alkylation and reduction steps.

Detailed Experimental Protocol

Step 1: Regioselective N-Alkylation Objective: Alkylate 3-methoxy-4-nitropyrazole with 1-bromo-2,2-difluoroethane.

-

Reagents: 3-Methoxy-4-nitropyrazole (1.0 eq), 1-Bromo-2,2-difluoroethane (1.2 eq), Cesium Carbonate (

, 2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve 3-methoxy-4-nitropyrazole in anhydrous DMF under

atmosphere. -

Add

and stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Add 1-bromo-2,2-difluoroethane dropwise.

-

Heat the mixture to 60–80°C for 4–6 hours. Monitoring by LC-MS is critical to distinguish the N1 vs. N2 isomer.

-

Regiochemistry Note: The 3-methoxy group exerts a steric and electronic influence. Alkylation typically favors the nitrogen distal to the bulky/electron-rich substituent, but tautomeric equilibrium in solution dictates the ratio. The desired N1-alkylated product (1-substituted-3-methoxy) is often the major isomer, but chromatographic separation from the N2-isomer (1-substituted-5-methoxy) may be required.

-

-

Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over

.

Step 2: Nitro Reduction Objective: Reduce the nitro group to the primary amine.

-

Reagents: 10% Pd/C (catalytic), Hydrogen gas (

, balloon or 1 atm), Methanol/THF. -

Procedure:

-

Dissolve the nitro-intermediate in Methanol.

-

Add 10% Pd/C (typically 10 wt% loading).

-

Purge with

and stir at RT for 2–4 hours. -

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate.

-

Salt Formation: Treat with HCl in dioxane to precipitate the hydrochloride salt (CAS 1197237-87-8), which is more stable for storage.

-

Analytical Characterization

Verification of the structure relies heavily on NMR, particularly for confirming the position of the difluoroethyl group and the integrity of the fluorine atoms.

| Technique | Diagnostic Signal / Observation |

| LC-MS | [M+H]+ = 178.08 (Free base). The fragmentation pattern often shows loss of the difluoroethyl group ( |

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye). The HCl salt is corrosive to mucous membranes (H314).

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Stability: The difluoroethyl group is chemically robust, but the amino-pyrazole moiety is sensitive to oxidation over time. Avoid prolonged exposure to air.

References

-

ChemScene. (2024). Product Monograph: this compound hydrochloride. Retrieved from [1]

-

PubChem. (2024). Compound Summary: 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide (Analogous Structure). Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet & Product Specification for Difluoroethyl Pyrazoles. Retrieved from

-

Enamine. (2024). Building Blocks: [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. Retrieved from

Sources

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently utilized for its robust hydrogen-bonding capabilities and favorable pharmacokinetic profiles. 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine (CAS: 1006462-58-3) represents a highly specialized, multi-functional building block designed for advanced drug discovery. By incorporating a 2,2-difluoroethyl moiety and a methoxy group, this molecule offers a unique balance of lipophilicity, metabolic stability, and conformational rigidity, making it an ideal precursor for synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This technical guide provides an in-depth analysis of its molecular properties, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling and Molecular Identity

Understanding the fundamental physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the difluoroethyl group significantly modulates the molecule's partition coefficient (LogP), maintaining it within an optimal range for passive membrane permeability while avoiding the excessive lipophilicity often associated with fully perfluorinated alkyl chains.

Quantitative Data Summary

| Property | Value | Scientific Implication |

| Chemical Name | This compound | Standard IUPAC nomenclature. |

| CAS Registry Number | 1006462-58-3 | Unique identifier for database indexing. |

| Molecular Formula | C₆H₉F₂N₃O | Defines the exact atomic composition. |

| Molecular Weight | 177.15 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |

| Exact Mass | 177.071365 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Boiling Point | 281.5 ± 40.0 °C at 760 mmHg | Indicates high thermal stability. |

| Flash Point | 124.1 ± 27.3 °C | Relevant for safe scale-up and storage. |

| LogP (Predicted) | 0.32 | Excellent hydrophilicity/lipophilicity balance for oral bioavailability. |

Structural & Mechanistic Analysis

The architectural design of this building block is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream drug development.

-

The Pyrazole Core : Serves as a rigid, aromatic scaffold. The N2 nitrogen acts as a potent hydrogen bond acceptor, often utilized to interact with the hinge region of kinases (e.g., CDK2 or p38 MAPK)[1].

-

The 2,2-Difluoroethyl Group (N1 Position) : Alkylating the N1 position prevents rapid N-glucuronidation, a common metabolic liability of free pyrazoles. Furthermore, the strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the adjacent methylene protons, rendering the alkyl chain highly resistant to cytochrome P450-mediated oxidative dealkylation compared to a standard ethyl group.

-

The Methoxy Group (C3 Position) : Acts as an electron-donating group via resonance, enriching the electron density of the pyrazole ring. Sterically, it locks the conformation of adjacent substituents and directs N-alkylation regioselectivity during synthesis[2].

-

The Amine Group (C4 Position) : The primary synthetic handle. It is primed for amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling reactions to append complex pharmacophores.

Synthetic Methodology & Experimental Workflow

The synthesis of highly functionalized pyrazoles often suffers from poor regioselectivity during N-alkylation[3]. The following protocol leverages the steric bulk of the C3-methoxy group and the "Cesium Effect" to drive regioselective N1-alkylation, followed by a quantitative nitro reduction.

Caption: Two-step synthetic workflow for this compound.

Step 1: Regioselective N-Alkylation

Causality Check: Why use 2,2-difluoroethyl triflate instead of the bromide? The electron-withdrawing fluorines severely deactivate the adjacent carbon toward nucleophilic attack (Sₙ2). The triflate is a superior leaving group, allowing the reaction to proceed without requiring harsh conditions that might degrade the starting material. Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate because the larger cesium cation enhances the solubility and naked nucleophilicity of the pyrazolate anion in DMF[3].

-

Charge a flame-dried, argon-purged flask with (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).

-

Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq).

-

Heat the reaction to 80 °C and monitor via LC-MS. The C3-methoxy group sterically and electronically directs the alkylation predominantly to the N1 position[2].

-

Upon completion (typically 4-6 hours), quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 1-(2,2-difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole.

Step 2: Nitro Reduction

-

Dissolve the intermediate in MS-grade Methanol (0.1 M).

-

Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon atmosphere.

-

Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

-

Filter the suspension through a pad of Celite to remove the palladium catalyst, washing thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure to yield the target amine.

Step 3: Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the synthesized batch, the protocol must be self-validating. Relying solely on mass is insufficient due to the possibility of N2-alkylation regioisomers[2].

-

LC-MS (ESI+) : Confirm the exact mass. The [M+H]⁺ peak must appear at m/z 178.08.

-

¹⁹F NMR (400 MHz, CDCl₃) : Critical for verifying the difluoroethyl group. Look for a characteristic doublet of doublets or triplet of doublets around -115 to -125 ppm.

-

¹H NMR (400 MHz, CDCl₃) : The terminal -CHF₂ proton will appear as a distinct triplet of triplets (due to geminal F-H coupling and vicinal H-H coupling) between 5.80 and 6.20 ppm. The pyrazole C5 proton will appear as a sharp singlet around 7.20 ppm.

Applications in Targeted Drug Discovery

The primary utility of this compound lies in its incorporation into larger macromolecular targeting agents, particularly in oncology and immunology[1].

Caption: Structure-Activity Relationship (SAR) workflow integrating the pyrazole building block into a kinase inhibitor.

When coupled to a pyrimidine or quinazoline core via the C4 amine, the resulting compounds frequently exhibit high potency. The pyrazole N2 atom acts as a crucial hydrogen bond acceptor for the backbone amides of the kinase hinge region (e.g., interacting with the NH of Met or Leu residues). Simultaneously, the 2,2-difluoroethyl group projects into adjacent hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through favorable entropic contributions.

References

-

CAS Standard Product Information. "1006462-58-3_1-(2,2-二氟乙基)-3-甲氧基-1h-吡唑-4-胺标准品". CAS News. Available at: [Link]

-

MDPI Open Access Journals. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". International Journal of Molecular Sciences. Available at:[Link]

Sources

Technical Guide: 4-Amino-3-Methoxypyrazole Derivatives in Medicinal Chemistry

Executive Summary

The 4-amino-3-methoxypyrazole scaffold represents a specialized subclass of aminopyrazoles, widely utilized in medicinal chemistry as a bioisostere for the adenine ring of ATP. Its utility stems from its ability to form bidentate hydrogen bonds within the hinge region of protein kinases while offering a unique vector (the 3-methoxy group) to probe the solvent-accessible front pocket or the hydrophobic gatekeeper region. This guide details the synthetic, structural, and biological considerations for deploying this scaffold in drug discovery, specifically targeting kinases such as FLT3 , CDK , and JNK .

Part 1: Medicinal Chemistry & SAR Logic[1][2][3][4]

The Hinge-Binding Pharmacophore

The 4-aminopyrazole core functions as a "privileged structure" due to its donor-acceptor (D-A) hydrogen bonding motif.

-

N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the kinase hinge residue (e.g., Glu81 in CDK2).

-

N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Leu83 in CDK2).

The "3-Methoxy Switch": Electronic and Steric Tuning

The introduction of a methoxy group at the C3 position (often tautomerically equivalent to C5 depending on N1-substitution) provides three critical advantages over a simple hydrogen or methyl substituent:

-

Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) by resonance (

), which increases the electron density of the pyrazole ring. This strengthens the basicity of the exocyclic amine at C4, potentially enhancing interactions with acidic residues in the binding pocket. -

Steric Filling & Water Displacement: In certain kinases (e.g., Leishmania CRK3 vs. Human CDK2 ), the 3-methoxy group can act as a selectivity filter. Research indicates that while 4-hydroxy substitutions favor human CDK2, a 3-methoxy group can abolish this activity due to steric clashes or lack of specific water-mediated bonding, thereby improving selectivity for parasitic kinases or specific isoforms [1].

-

Metabolic Liability vs. Stability: While methoxy groups can be sites of O-demethylation by CYPs, they are generally more metabolically stable than their hydroxy counterparts and improve lipophilicity (LogP) for better membrane permeability.

Case Study: FLT3 and JNK Inhibition

In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), pyrazole derivatives have shown nanomolar potency. For instance, compound 10q (a pyrazole-urea derivative) demonstrated an IC50 of 230 nM against isolated FLT3 and 18 nM against MOLM-14 cells [2].[1] The substitution pattern on the pyrazole, including methoxy groups on the associated aryl rings, is critical for balancing solubility with hydrophobic packing against the gatekeeper residue.

Part 2: Synthetic Protocols

Primary Route: Cyclocondensation

The most robust method for synthesizing 4-amino-3-methoxypyrazoles involves the reaction of 3-methoxy-2-cyanoacrylates with hydrazine. This approach allows for the regioselective introduction of the amino and methoxy groups.

Diagram 1: General Synthetic Workflow

Caption: Cyclocondensation route yielding the 4-amino-3-methoxypyrazole core from acrylate precursors.

Detailed Protocol: Synthesis of Methyl 4-amino-3-methoxy-1H-pyrazole-5-carboxylate

Note: This protocol is adapted from standard procedures for aminopyrazole synthesis [3, 4].

Reagents:

-

Methyl 2-cyano-3-methoxyacrylate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic)

Step-by-Step Procedure:

-

Preparation: Dissolve Methyl 2-cyano-3-methoxyacrylate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Dropwise add hydrazine hydrate (12 mmol) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

-

Yield: Typical yields range from 65% to 85%.

Critical Control Point: The regiochemistry of N-alkylation (if using substituted hydrazines) must be confirmed via NOESY NMR, as steric bulk at the hydrazine can shift the isomer ratio between 1,3- and 1,5-isomers.

Part 3: Biological Evaluation & Signaling

Kinase Selectivity Profiling (FLT3/CDK)

To validate the efficacy of the synthesized derivatives, a radiometric kinase assay is the gold standard.

Protocol:

-

Enzyme: Recombinant human FLT3 or CDK2/CyclinA.

-

Substrate: Poly(Glu,Tyr) 4:1 peptide or Histone H1.

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

-

Procedure: Incubate compound (10-point dose response) with enzyme for 10 mins. Initiate reaction by adding ATP (Km concentration) and 33P-ATP. Incubate for 60 mins at Room Temp.

-

Detection: Filter binding or scintillation counting.

FLT3 Signaling Pathway

Inhibition of FLT3 by pyrazole derivatives blocks the phosphorylation of downstream targets like STAT5, leading to apoptosis in leukemic cells.

Diagram 2: FLT3-STAT5 Signaling Cascade

Caption: Mechanism of action for FLT3 inhibitors.[2][3][4][5][6][7][8][9] The pyrazole derivative blocks the ATP pocket, preventing STAT5 phosphorylation.

Comparative Activity Data

The following table summarizes the impact of C3-substituents on kinase potency, synthesized from literature trends [1, 5].

| Compound ID | C3-Substituent | Target Kinase | IC50 (nM) | Selectivity Note |

| Ref-A | -H | CDK2 | 450 | Low selectivity |

| Ref-B | -CH3 | CDK2 | 120 | Improved hydrophobic fit |

| Ref-C | -OCH3 | Leishmania CRK3 | 25 | High selectivity vs Human CDK2 |

| Ref-D | -OCH3 | FLT3 (AML) | 230 | Good metabolic stability |

Part 4: References

-

Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Source: Royal Society of Chemistry (RSC) Medicinal Chemistry. URL:[Link]

-

Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. Source: Organic & Biomolecular Chemistry.[8][10] URL:[Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Source: Arabian Journal of Chemistry. URL:[Link]

-

Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Source: Current Medicinal Chemistry / PMC. URL:[Link]

Sources

- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 7. Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US3694484A - Process of preparing 3-amino-2-cyano acrylamide - Google Patents [patents.google.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability & Synthetic Strategy: 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

This guide provides an in-depth technical analysis of the commercial availability, sourcing strategies, and synthetic contingencies for 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS 1197237-87-8 ) is a specialized heterocyclic intermediate primarily used in the development of P2X3 receptor antagonists (e.g., analogs of Eliapixant/BAY 1817080) for the treatment of refractory chronic cough and neuropathic pain.

While commercially available from select building block suppliers, its inventory status fluctuates due to high demand in high-throughput screening (HTS) campaigns. This guide outlines a dual-sourcing strategy: direct procurement for small-scale needs and a validated synthetic route for gram-scale production when commercial stock is depleted.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1197237-87-8 (HCl salt often cited); Free base may vary. |

| Molecular Formula | C₆H₉F₂N₃O |

| Molecular Weight | 177.15 g/mol |

| Structural Alerts | Fluorinated alkyl group (metabolic stability); Aminopyrazole (oxidation sensitive). |

| Key Spectroscopic Signature | ¹⁹F NMR: Doublet of triplets (approx. -120 to -125 ppm). ¹H NMR: Characteristic triplet of doublets for the CHF₂ proton. |

Commercial Landscape

The molecule is classified as a Tier 2 Building Block —available from specialized heterocyclic manufacturers but rarely held in bulk stock by general aggregators.

Primary Suppliers & Catalog Data

Note: Availability changes weekly. Always verify "In-Stock" status versus "Make-on-Demand" (lead time 2-4 weeks).

| Supplier | Catalog No. | Purity | Pack Size | Lead Time |

| ChemScene | CS-0718663 | ≥98% | 100mg - 1g | Stock / 2 Weeks |

| BLD Pharm | BD01292868 | ≥97% | 100mg - 5g | Stock |

| Enamine | EN300-21045* | ≥95% | Custom | 3-4 Weeks |

| Combi-Blocks | Inquire | ≥95% | Custom | Inquire |

-

Note: Enamine often lists the 4-nitro precursor or the N-unsubstituted analog. Verify exact structure.

Procurement Strategy

-

Validation: Request a batch-specific ¹H NMR and ¹⁹F NMR before shipment. Ensure the regiochemistry (1,3-disubstituted vs. 1,5-disubstituted) is confirmed.

-

Salt Form: Suppliers often ship the Hydrochloride (HCl) salt to improve stability against oxidation. Ensure you calculate stoichiometry correctly for free-basing steps.

Synthetic Contingency (Make vs. Buy)

If commercial stock is unavailable, the molecule can be synthesized in two steps from the commercially available precursor 3-methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1).

Reaction Pathway Diagram

The following directed graph illustrates the synthetic workflow and critical decision nodes for regioselectivity.

Caption: Two-step synthetic route emphasizing the critical separation of regioisomers during the alkylation phase.

Detailed Protocol

Step 1: Regioselective Alkylation

Objective: Install the 2,2-difluoroethyl group on the pyrazole nitrogen.

-

Reagents: 3-Methoxy-4-nitro-1H-pyrazole (1.0 eq), 2,2-Difluoroethyl triflate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Procedure:

-

Dissolve 3-methoxy-4-nitro-1H-pyrazole in DMF under N₂ atmosphere.

-

Add Cs₂CO₃ and stir for 30 min at room temperature.

-

Dropwise add 2,2-Difluoroethyl triflate (or 2,2-difluoroethyl bromide with KI catalyst).

-

Heat to 60°C for 4–6 hours. Monitor by LCMS.[1]

-

-

Critical Control Point (Regioselectivity): Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3-disubstituted (desired) and 1,5-disubstituted (undesired) isomers. The 1,3-isomer is generally favored by steric hindrance and thermodynamics.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The isomers usually display distinct R_f values.

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

-

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

-

Alternative (if halogens present elsewhere): Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), reflux.

-

Procedure:

-

Dissolve the nitro intermediate in Methanol.

-

Add Pd/C catalyst carefully under Argon.

-

Purge with H₂ and stir at RT for 2–4 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate. Treat with HCl in dioxane to precipitate the stable hydrochloride salt.

-

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical criteria must be met.

| Test | Acceptance Criteria | Purpose |

| LCMS | Single peak >98%; [M+H]⁺ = 178.1 | Purity & Identity |

| ¹H NMR | Integration of O-Me (s, 3H) vs N-CH₂-CHF₂ signals. | Verify structure & solvent removal |

| ¹⁹F NMR | Single species (doublet of triplets). | Crucial: Detects regioisomers (1,3 vs 1,5 split) |

| NOESY | Cross-peak between N-CH₂ and H-5 (aromatic). | Definitive Proof of Regiochemistry: Absence of cross-peak between N-CH₂ and O-Me confirms N1 alkylation. |

References

-

ChemScene Product Data. this compound hydrochloride (CAS 1197237-87-8). Available at:

-

Synthesis of Pyrazole Building Blocks. Regioselective N-alkylation of 3-substituted pyrazoles.Journal of Organic Chemistry, 2022, 87(15), 10018-10025.[2] [2]

-

P2X3 Antagonist Research. Eliapixant (BAY 1817080) Structure and Analogs. PubChem CID 121397587. Available at:

Sources

Metabolic Stability of N-Difluoroethyl Pyrazole Scaffolds: Mechanistic Insights and Preclinical Applications

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized for their robust hydrogen-bonding capabilities and favorable physicochemical profiles. However, simple N-alkyl pyrazoles (e.g., N-methyl or N-ethyl) often suffer from severe metabolic liabilities. Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4, target the electron-rich alpha-carbon of the N-alkyl group, leading to rapid [1]. To circumvent this, the strategic incorporation of an N-difluoroethyl group (

Mechanistic Causality: The Stereoelectronics of Fluorination

As an application scientist analyzing structure-metabolism relationships (SMR), it is critical to understand that fluorination does not merely "block" metabolism via C-F bond strength; it fundamentally alters the electronic and steric environment of the entire molecule[1].

-

Electronic Deactivation (Inductive Effect): Fluorine is the most electronegative element (Pauling scale 3.98). The

group exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrazole core, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). Because CYP450-mediated oxidation typically initiates via electron abstraction or hydrogen atom transfer (HAT), a lower HOMO energy increases the activation barrier for the enzyme, rendering the scaffold highly resistant to oxidative attack[1]. -

Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The difluoromethyl moiety creates a dense steric shield around the adjacent alpha-carbon (the

group). This steric bulk physically hinders the CYP450 active site heme-iron from accessing the vulnerable alpha-protons, effectively. -

Lipophilicity and pKa Modulation: The N-difluoroethyl group finely tunes lipophilicity (LogD) and reduces the basicity (pKa) of the pyrazole nitrogens. This modulation reduces non-specific microsomal binding and improves the free drug fraction available for target engagement[1].

Fig 1: CYP450-mediated metabolism of N-methyl vs. N-difluoroethyl pyrazoles.

Comparative Pharmacokinetic Data

The translation of these mechanistic principles into measurable PK improvements is striking. Table 1 summarizes the intrinsic clearance (

| Scaffold Substitution | Target Program | Metabolic Outcome | Reference | |

| N-Methyl | TbNMT Inhibitors | 7.3 | Rapid N-dealkylation | [2] |

| N-2,2-Difluoroethyl | TbNMT Inhibitors | 2.2 | 3.3x Improved Stability | [2] |

| N-Methyl | HPK1 Inhibitors | High | Poor absorption/stability | |

| N-2,2-Difluoroethyl | HPK1 Inhibitors | Low | Stable in vivo tool |

Experimental Workflow: Assessing Metabolic Stability

To empirically validate the metabolic stability of N-difluoroethyl pyrazoles, a Human Liver Microsome (HLM) stability assay is the industry standard. The following protocol is designed as a self-validating system ; the inclusion of NADPH-free controls ensures that observed clearance is strictly CYP450-mediated and not an artifact of chemical instability.

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a 10 mM stock of the N-difluoroethyl pyrazole compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration <0.1% prevents solvent-induced inhibition of specific CYP isoforms.

-

Microsome Incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Causality: This specific concentration ensures linear enzyme kinetics while minimizing non-specific protein binding that could artificially depress true clearance rates.

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration). Validation: Run a parallel control without NADPH to rule out non-CYP degradation (e.g., hydrolysis).

-

Timed Aliquoting & Quenching: At time points t = 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the metabolic profile at that exact second.

-

Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

-

Data Processing: Plot the natural log of the percent remaining parent versus time. The slope of the linear regression yields the elimination rate constant (

). Calculate intrinsic clearance:

Fig 2: Human Liver Microsome (HLM) stability assay workflow.

Case Studies in Drug Discovery

Case Study 1: Immuno-Oncology (HPK1 Inhibitors)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell signaling. In a recent campaign by Metrano et al., early N-methyl pyrazole leads exhibited poor metabolic stability and off-target kinase activity. Utilizing late-stage functionalization, the team synthesized an N1-difluoroethyl pyrazole derivative (Compound 16a). This modification not only maintained excellent potency but significantly, allowing it to be used as a robust in vivo tool compound that elicited the desired pharmacodynamic response in mice.

Case Study 2: Parasitology (TbNMT Inhibitors)

In the development of treatments for Human African Trypanosomiasis, Brand et al. optimized a series of pyrazole sulfonamides targeting Trypanosoma brucei N-myristoyltransferase. The N-methyl piperidine congener exhibited rapid microsomal turnover (

Conclusion

The N-difluoroethyl pyrazole scaffold represents a triumph of rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can systematically dismantle the metabolic liabilities of traditional N-alkyl pyrazoles. The resulting compounds exhibit prolonged half-lives, superior bioavailability, and maintained target engagement, proving that targeted fluorination remains one of the most powerful tools in the pharmacokinetic optimization arsenal.

References

-

[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). URL:[Link]

-

[2] Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry (RSC Publishing). URL:[Link]

Sources

Methodological & Application

Optimized Reductive Amination Protocols for Pyrazole-4-amine Scaffolds

Application Note & Technical Guide

Executive Summary

Pyrazole-4-amine derivatives represent a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., JAK, CDK, and SYK inhibitors). However, the chemical functionalization of the exocyclic amine at the C4 position presents unique challenges due to the competing nucleophilicity of the pyrazole ring nitrogens and the specific solubility profiles of heteroaromatic amines.

This guide provides two field-validated protocols for the reductive amination of pyrazole-4-amines:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.

-

Method B (Lewis Acid-Mediated): Titanium(IV) isopropoxide [Ti(OiPr)₄] for hindered ketones and electron-deficient amines.

Scientific Foundation & Mechanistic Insight

The Chemical Challenge

The pyrazole-4-amine moiety is electron-rich (

-

Competing Tautomerism: Unsubstituted pyrazoles (1H-pyrazoles) exist in tautomeric equilibrium. If the N1 position is unprotected, basic conditions can promote alkylation on the ring nitrogen rather than the exocyclic amine.

-

Imine Stability: The formation of the imine intermediate involves the release of water. In heteroaromatic amines, the imine is often less stable than in aliphatic amines, requiring dehydrating conditions or specific catalysts to drive the equilibrium forward.

Mechanistic Pathway

The success of the reaction relies on the selective reduction of the iminium ion over the carbonyl starting material.

Figure 1: General mechanistic flow. Note that Method A (STAB) relies on protonation of the imine to form the iminium species, which is reduced faster than the carbonyl. Method B (Ti) traps the hemiaminal/imine as a Titanium complex.

Experimental Protocols

Method A: The "Abdel-Magid" Protocol (Standard)

Best For: Aldehydes, Cyclohexanones, Unhindered substrates. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

This method is preferred due to the mild nature of STAB. Unlike Sodium Cyanoborohydride (

Materials

-

Substrate: Pyrazole-4-amine derivative (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1] Note: DCE promotes imine formation better than MeOH.

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (1.4 – 1.5 equiv)

Step-by-Step Procedure

-

Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Pyrazole-4-amine (1.0 equiv) in DCE (0.1 M – 0.2 M concentration).

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

-

Acidification: Add Acetic Acid (1.0 equiv).

-

Observation: The solution may change color (yellow/orange) indicating imine formation.

-

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This "induction period" allows the imine equilibrium to establish, minimizing direct reduction of the aldehyde to alcohol.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Note: Mild gas evolution (

) may occur if moisture is present, but usually minimal.

-

-

Reaction: Stir at RT under Nitrogen/Argon for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine M-1 mass).

-

Quench: Quench by adding saturated aqueous

solution. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over

, and concentrate.

Method B: The "Bhattacharyya" Protocol (Titanium-Mediated)

Best For: Aromatic Ketones, Hindered substrates, Electron-deficient amines.

Reagent: Titanium(IV) isopropoxide (

When the amine is weakly nucleophilic (common with electron-withdrawing groups on the pyrazole) or the ketone is sterically hindered, the equilibrium lies heavily toward the starting materials.

Materials

-

Substrate: Pyrazole-4-amine (1.0 equiv)

-

Electrophile: Ketone (1.1 – 1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Reductant: Sodium Borohydride (

) (2.0 equiv) or Sodium Cyanoborohydride (if acid sensitivity is high). -

Solvent: THF (anhydrous) or Neat (if liquid ketone).

Step-by-Step Procedure

-

Complexation: In a dry flask under Argon, mix the Pyrazole-4-amine and Ketone in anhydrous THF (or neat).

-

Titanium Addition: Add

(1.25 equiv) dropwise.-

Safety:

is moisture sensitive. Use a syringe.

-

-

Imine Formation: Stir the mixture at RT (or 40–50°C for difficult substrates) for 6–12 hours.

-

Checkpoint: Monitor by LC-MS. You should see the Imine mass. The Titanium complex often stabilizes the imine.

-

-

Reduction: Dilute the mixture with absolute Ethanol (EtOH) or MeOH (approx. 2x the volume of THF used).

-

Caution: The reaction is exothermic.

-

-

Hydride Addition: Cool to 0°C. Add

(2.0 equiv) portion-wise.-

Note: If using

, this can be done at RT, but

-

-

Quench (The "Titanium Crash"): After reaction completion (usually <2 hours), add 0.1 M NaOH or water dropwise.

-

Observation: A thick white/gray precipitate (

) will form. This can be difficult to filter. -

Tip: Add Celite to the mixture, stir for 15 mins, then filter through a Celite pad. Wash the pad thoroughly with EtOAc.

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Imine not forming. | Switch to Method B (Ti) . Increase Temp to 50°C. Add Molecular Sieves (4Å) to Method A. |

| Alcohol Byproduct | Direct reduction of aldehyde. | Increase "Induction Period" (Step 3, Method A). Use DCE instead of MeOH. Add reducing agent slower. |

| Dialkylation (Tertiary Amine) | Primary amine is too reactive. | Use Method A . Ensure stoichiometry is exactly 1:1 or use slight excess of Amine. Avoid formaldehyde (uncontrollable). |

| N-Alkylation on Pyrazole Ring | Ring NH is deprotonated. | Ensure acidic conditions (Method A). If using Method B, protect the Ring NH (e.g., THP, SEM, Boc) before reaction. |

| Titanium Emulsion | Improper quench of Ti. | Use the Celite filtration method. Alternatively, quench with saturated Rochelle's Salt (Potassium Sodium Tartrate) and stir for 2 hours (biphasic clear separation). |

Decision Tree for Protocol Selection

Figure 2: Selection logic for reductive amination conditions.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[8] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

-

Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[3] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[2][3] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] [Link]

-

Li, H. , et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 932–936. [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. designer-drug.com [designer-drug.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. scilit.com [scilit.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Advanced Synthesis of Pyrazolo[1,5-a]pyrimidines

Executive Summary & Structural Criticality

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres of purines.[1] They are critical in the development of kinase inhibitors (e.g., Dinaciclib, Zaleplon), GABA-A receptor modulators, and anti-infectives.

Critical Regiochemical Correction: This guide addresses a common synthetic misconception regarding the starting material. While the request specified 4-aminopyrazoles , it is chemically requisite to utilize 3(5)-aminopyrazoles to access the pyrazolo[1,5-a]pyrimidine core.

-

3(5)-Aminopyrazoles: The exocyclic amine at position 3 (or 5) and the endocyclic nitrogen (N1) are adjacent, allowing for the [1,5-a] bridgehead fusion upon reaction with 1,3-dielectrophiles.

-

4-Aminopyrazoles: The amine is located at position 4 (between two carbons). Cyclization with 1,3-dielectrophiles typically yields pyrazolo[4,3-d]pyrimidines or pyrazolo[3,4-b]pyridines , distinct scaffolds with different biological profiles.

This Application Note details the correct protocols using 3(5)-aminopyrazoles while visualizing the divergent pathways to ensure structural integrity in your drug discovery campaigns.

Reaction Pathways & Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine skeleton is a condensation-cyclization sequence.[2][3] The reaction regioselectivity is governed by the steric and electronic nature of the 1,3-dielectrophile (e.g.,

Divergent Synthesis Pathway (DOT Diagram)

The following diagram illustrates why 3-aminopyrazoles are the required precursor for the [1,5-a] system, contrasting them with the products derived from 4-aminopyrazoles.

Figure 1: Divergent synthetic outcomes based on aminopyrazole regioisomer selection. The [1,5-a] fusion requires the 3(5)-amino configuration.

Experimental Protocols

Protocol A: Standard Condensation (Thermal)

Target: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine. Mechanism: Acid-catalyzed condensation of 3-aminopyrazole with acetylacetone.

Reagents:

-

3-Aminopyrazole (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Acetic Acid (Solvent/Catalyst) or Ethanol with catalytic HCl

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-aminopyrazole in 15 mL of Glacial Acetic Acid.

-

Addition: Add 11 mmol (1.1 equiv) of acetylacetone dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor consumption of the amine by TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the solution into 50 mL of ice-cold water.

-

Neutralize with saturated NaHCO₃ solution (pH ~7-8).

-

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Validation Criteria:

-

1H NMR: Look for the pyrimidine proton (H-6) singlet around 6.5–6.8 ppm. Absence of broad NH signals.[4]

-

Regiochemistry: If using unsymmetrical diketones, NOE (Nuclear Overhauser Effect) studies are required to distinguish between 5- and 7-substituents.

Protocol B: Microwave-Assisted One-Pot Synthesis

Target: Rapid library generation of 7-aminopyrazolo[1,5-a]pyrimidines. Advantage: Higher yields, reduced reaction time (Green Chemistry).

Reagents:

- -Ketonitrile (e.g., benzoylacetonitrile)

-

Solvent: Ethanol or Water/Ethanol (1:1)

-

Catalyst: Piperidine (catalytic)

Procedure:

-

Loading: In a 10 mL microwave vial, combine 3-aminopyrazole (1.0 mmol),

-ketonitrile (1.0 mmol), and ethanol (3 mL). -

Catalysis: Add 2 drops of piperidine.

-

Irradiation: Seal the vial and irradiate at 140°C for 10–20 minutes (Power: Dynamic, Max 300W).

-

Isolation: Cool the vial. The product often crystallizes directly upon cooling. Filter and wash with cold ethanol.

Regioselectivity & Troubleshooting

When reacting 3-aminopyrazoles with unsymmetrical 1,3-dielectrophiles (e.g., benzoylacetone), two regioisomers are possible: 5-methyl-7-phenyl or 7-methyl-5-phenyl.

| Factor | Effect on Regioselectivity |

| Solvent Polarity | Non-polar solvents often favor the kinetic product; polar protic solvents (AcOH) favor the thermodynamic product. |

| Sterics | The more sterically hindered carbonyl of the diketone usually reacts with the exocyclic amine (less hindered nucleophile) first, placing the bulkier group at position 7. |

| pH | Acidic conditions can shift the tautomeric equilibrium of the aminopyrazole, altering the nucleophilicity of N1 vs. the exocyclic amine. |

Self-Validating Check: To confirm regiochemistry without X-ray crystallography:

-

Perform a NOESY 1D experiment irradiating the signal of the group at position 7.

-

If you observe an enhancement of the pyrazole H-3 proton, the group is at position 7. If not, it is likely at position 5.

References

-

Synthesis of Novel Pyrazolo[1,5-a]pyrimidines: F. M. Abdelrazek et al., "New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity," National Institutes of Health (PubMed). Link

-

Microwave-Assisted One-Pot Synthesis: S. M. Gomha et al., "Synthesis of pyrazolopyrimidinones using a 'one-pot' approach under microwave irradiation," Chemistry Central Journal. Link

-

Regioselectivity Reviews: "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations," Molecules. Link

-

Aminopyrazole Reactivity: "Recent developments in aminopyrazole chemistry," Arkivoc. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

Troubleshooting & Optimization

Improving yield of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine synthesis

Welcome to the Advanced Synthesis Technical Support Center .

This guide addresses the specific challenges in synthesizing 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine . It is designed for medicinal chemists and process engineers encountering yield bottlenecks, regioselectivity issues, or stability problems.

Quick Reference: The Synthetic Pathway

The synthesis typically proceeds via the N-alkylation of 3-methoxy-4-nitropyrazole followed by nitro reduction. The critical quality attributes (CQAs) are N1-regioselectivity during alkylation and chemoselectivity during reduction.

Figure 1: Critical decision points in the synthetic workflow. Red nodes indicate high-risk process steps.

Module 1: Alkylation & Regioselectivity (Ticket #001)[1]

User Issue: "I am getting a mixture of isomers and low conversion when reacting 3-methoxy-4-nitropyrazole with 1-bromo-2,2-difluoroethane."

Root Cause Analysis

-

The "Sluggish" Electrophile: 2,2-difluoroethyl bromide/iodide is significantly less reactive than non-fluorinated alkyl halides due to the electron-withdrawing effect of the fluorine atoms, which destabilizes the transition state for

attack. -

Regiochemistry (N1 vs. N2): The pyrazole anion is an ambident nucleophile.

-

Target (N1-alkylation): Occurs at the nitrogen adjacent to C5-H. This is sterically favored (C5-H is smaller than C3-OMe).

-

Byproduct (N2-alkylation): Occurs at the nitrogen adjacent to C3-OMe.

-

Troubleshooting Protocol

Solution A: Switch to the Triflate (Critical for Yield)

Do not use the bromide or iodide. The triflate (2,2-difluoroethyl triflate) is

-

Preparation: React 2,2-difluoroethanol with triflic anhydride (

) and pyridine in DCM at -78°C to 0°C. -

Stability: Use immediately or store as a solution in DCM at -20°C.

Solution B: The "Cesium Effect" for Regioselectivity

Use Cesium Carbonate (

Optimized Protocol:

-

Dissolve 3-methoxy-4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M).

-

Add

(1.5 eq). Stir for 30 min at RT. -

Add 2,2-difluoroethyl triflate (1.2 eq) dropwise at 0°C.

-

Allow to warm to RT. Conversion should be complete in <2 hours.

Data Comparison: Electrophile Efficiency

| Electrophile | Leaving Group Ability | Temp Required | Typical Yield |

| 1-Bromo-2,2-difluoroethane | Poor | 80–100°C | < 30% |

| 1-Iodo-2,2-difluoroethane | Moderate | 60–80°C | 40–50% |

| 2,2-Difluoroethyl Triflate | Excellent | 0°C – RT | > 85% |

Module 2: Nitro Reduction & Defluorination (Ticket #002)

User Issue: "During hydrogenation with Pd/C, I observe the loss of fluorine atoms or formation of side products."

Root Cause Analysis

The C-F bond in the 2,2-difluoroethyl group is relatively stable, but under catalytic hydrogenation conditions (especially with Pd/C at high pressure or elevated temperature), hydrodefluorination can occur. Additionally, the resulting aminopyrazole is oxidation-sensitive.

Troubleshooting Protocol

Solution A: Iron-Mediated Reduction (Recommended) This method is chemoselective for the nitro group and will not touch the difluoroalkyl chain.

-

Suspend the nitro-intermediate (1.0 eq) in EtOH/Water (3:1).

-

Add Ammonium Chloride (

, 5.0 eq) and Iron powder (Fe, 5.0 eq). -

Heat to 70°C with vigorous stirring for 2–4 hours.

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

Solution B: Poisoned Catalyst Hydrogenation If you must use hydrogenation (e.g., for scale-up):

-

Catalyst: Use sulfided Platinum on Carbon (

) or add a poison like thiophene to -

Pressure: Keep

pressure low (1 atm / balloon). -

Solvent: MeOH or EtOAc. Avoid acidic media during hydrogenation to prevent ring reduction.

Figure 2: Mechanistic divergence in reduction strategies. Method B is preferred to preserve the fluorinated motif.

Module 3: Product Isolation & Storage (Ticket #003)

User Issue: "The product turns brown/black upon rotary evaporation and yields are lower than expected."

Root Cause Analysis

3-methoxy-4-aminopyrazoles are electron-rich heterocycles. The free base is highly susceptible to oxidative degradation by atmospheric oxygen, forming diazenyl or radical polymerization products (the "black tar").

Troubleshooting Protocol

-

Salt Formation (Mandatory): Do not isolate the free base as a dry solid. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.

-

Procedure: After the reduction workup, dissolve the crude amine in EtOAc or

. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. Filter the white precipitate.

-

-

Inert Atmosphere: Perform all concentrations under

or Argon. -

Cold Storage: Store the salt at -20°C.

FAQs

Q: Can I use 1-bromo-2,2-difluoroethane if I add KI?

A: Adding Potassium Iodide (Finkelstein condition) generates the iodide in situ, which helps, but it is still significantly slower than the triflate. If you are limited to the bromide, use a sealed tube at 90°C with

Q: How do I distinguish the N1 vs N2 isomer by NMR? A:

-

Target (N1-alkyl-3-methoxy): The pyrazole C5-H proton (adjacent to N1) typically appears as a triplet or broad singlet due to coupling with the

of the difluoroethyl group (long-range coupling). NOESY will show a correlation between the difluoroethyl -

Byproduct (N1-alkyl-5-methoxy): The alkyl group is next to the OMe. Strong NOE between the

(alkyl) and

Q: Is the 3-methoxy group stable to

References

-

Regioselectivity in Pyrazole Alkylation

- Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

- Source:Journal of Organic Chemistry (2022).

- Relevance: Explains the "Cesium Effect" and steric vs.

-

URL:[Link]

-

Synthesis of Fluorinated Pyrazoles

-

Difluoroethylation Reagents

- Title: "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Str

- Source:ResearchGate / Chemistry A European Journal (2016).

- Relevance: Validates the low reactivity of halides and the superiority of hypervalent iodine or triflate equivalents for introducing the group.

-

URL:[Link]

- Source:Google Patents (WO2007034183A2).

Sources

Purification methods for 4-aminopyrazoles: crystallization vs chromatography

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 4-aminopyrazoles. These privileged scaffolds are essential in medicinal chemistry—particularly in kinase inhibitor development—but their electron-rich nature, basic exocyclic amines, and dense hydrogen-bonding networks make them notoriously difficult to purify. They frequently streak on standard silica, oxidize in solution, and "oil out" during crystallization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you choose and execute the optimal purification pathway.

Core Purification Decision Matrix

Before diving into specific troubleshooting, consult the workflow below to determine whether your batch is better suited for crystallization or chromatography based on scale and impurity profiling.

Decision matrix for 4-aminopyrazole purification based on scale and purity.

Chromatography Troubleshooting & FAQs

Q: Why does my 4-aminopyrazole streak heavily on standard normal-phase silica, resulting in poor mass recovery? A: Causality: The basic exocyclic amine and the pyrazole nitrogens act as strong hydrogen-bond acceptors and donors. On standard unmodified silica gel (which contains acidic silanol groups with a pKa ~4.5), these basic sites undergo strong, sometimes irreversible, acid-base interactions. Solution: Switch to NH-functionalized (amine-modified) silica gel . This stationary phase masks the acidic silanols, preventing the basic pyrazole from tailing and drastically improving recovery. If standard silica must be used, pre-treat your column with 1-5% triethylamine (TEA) or utilize a highly polar eluent system like DCM/MeOH/NH₄OH (90:9:1).

Q: I have a complex mixture of N1 and N2 alkylated regioisomers. Normal phase isn't separating them. What is the most reliable method? A: Causality: Regioisomers of pyrazoles often exhibit nearly identical polarities on normal-phase silica but differ subtly in their hydrophobic surface area and dipole moments. Solution: Utilize Reverse-Phase (RP) HPLC (C18) . The hydrophobic interactions in RP chromatography are highly sensitive to the spatial arrangement of alkyl groups around the pyrazole core, allowing for baseline resolution of regioisomers[1].

Crystallization Troubleshooting & FAQs

Q: When attempting to crystallize my 4-aminopyrazole, it consistently "oils out" as a biphasic syrup instead of forming crystals. How do I force precipitation? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when residual impurities highly solvate the product. 4-aminopyrazoles are highly prone to this because they form supercooled, amorphous hydrogen-bonded networks. Solution: Shift the thermodynamic trajectory by forcing rapid nucleation via an acid-base salt break . Dissolve the crude oil in dilute acid, filter away organic impurities, and slowly neutralize with NaOH while immersing the flask in an ice-water bath. The rapid cooling combined with the pH shift forces the free base to precipitate as a thick, filterable white slurry rather than an oil[2].

Q: How do I scale up purification for multi-kilogram batches without relying on solvent-heavy chromatography? A: Causality: Chromatography scales poorly due to exponential increases in solvent consumption and silica costs. Crystallization leverages differential solubility and is the industry standard for scale-up. Solution: Employ Anti-Solvent Crystallization . Dissolve the crude pyrazole in a minimal volume of a solubilizing solvent (e.g., methanol), then slowly introduce a non-polar anti-solvent (e.g., petroleum ether or MTBE). This technique has been validated to yield >99% purity on multi-kilogram scales[3].

Quantitative Comparison: Purification Modalities

| Purification Modality | Optimal Scale | Typical Yield Recovery | Typical Purity | Solvent Consumption | Primary Use Case |

| NH-Silica Chromatography | < 10 g | 70 - 85% | > 95% | High | Polar mixtures, standard library synthesis |

| Reverse-Phase HPLC | < 1 g | 60 - 80% | > 99% | Very High | Regioisomer separation, final compound polishing |

| Anti-Solvent Crystallization | > 10 g to kg | 85 - 95% | > 98% | Low | Large-scale intermediate isolation |

| Acid-Base Salt Break | 1 g to > 100 g | 80 - 90% | > 95% | Low | Rescuing "oiled out" basic intermediates |

Self-Validating Experimental Protocols

Protocol A: NH-Silica Chromatography for Polar 4-Aminopyrazoles

Self-Validating Principle: By matching the TLC stationary phase to the column stationary phase, the Rf values directly translate to column retention times, ensuring predictable elution and preventing compound loss on the column.

-

Stationary Phase Matching: Spot the crude mixture on an NH-functionalized TLC plate. Develop in a moderately polar solvent (e.g., EtOAc/Hexane 1:1). Adjust the solvent ratio until the target 4-aminopyrazole Rf is between 0.2 and 0.3.

-

Column Packing: Slurry pack the NH-silica gel using the non-polar component of your optimized eluent.

-

Loading: Dissolve the crude 4-aminopyrazole in a minimal amount of DCM. If solubility is poor, dry-load the compound onto a small amount of NH-silica, evaporate the solvent, and apply it to the top of the column bed.

-

Elution: Run the column using the predetermined gradient. Monitor fractions via UV absorption. The amine modification will prevent the basic pyrazole from tailing, eluting the product in a tight, concentrated band.

Protocol B: Anti-Solvent Crystallization of 4-Aminopyrazole

Self-Validating Principle: By identifying the exact "cloud point" before cooling, the system ensures that the solution is perfectly supersaturated, guaranteeing crystal nucleation rather than amorphous precipitation (oiling out).

-

Dissolution: Dissolve the crude 4-aminopyrazole in a minimal volume of a solubilizing solvent (e.g., methanol) while heating gently to 50°C.

-

Cloud Point Titration: Slowly add the anti-solvent (e.g., petroleum ether) dropwise under continuous stirring. Stop the addition immediately when the solution becomes faintly turbid and the turbidity persists for more than 10 seconds (the cloud point).

-

Seeding & Annealing: Add 0.1% w/w of pure crystalline product (seeds). Hold the temperature at 50°C for 30 minutes. This annealing phase allows the seeds to promote secondary nucleation and establishes a crystal lattice, preventing the mixture from crashing out as an oil.

-

Cooling: Gradually cool the mixture to room temperature over 2 hours, then transfer to an ice-water bath (0–5°C) for an additional 2 hours to drive the equilibrium and maximize yield.

-

Isolation: Filter the resulting thick slurry under a vacuum and wash the filter cake with a small volume of ice-cold anti-solvent. Dry in vacuo.

References

Sources

Resolving regioselectivity issues in N-difluoroethylation of pyrazoles

Technical Support Center: Resolving Regioselectivity in Pyrazole -Difluoroethylation

Author:Executive Summary & Diagnostic Assessment

The Core Problem:

The

Immediate Diagnostic: Before proceeding, confirm your target moiety and reagent class.[1]

| Target Moiety | Structure | Primary Reagent Class | Mechanism | Key Selectivity Driver |

| 2,2-Difluoroethyl | Alkyl Halides/Sulfonates ( | Sterics & Solvent Effects | ||

| 1,1-Difluoroethyl | Hypervalent Iodine / Sulfinates | Radical / Carbene Insertion | Electronic Character of Pyrazole |

This guide focuses primarily on the 2,2-difluoroethylation (

The Mechanistic Landscape (Why Your Reaction Failed)

The Steric vs. Electronic Battlefield

In a standard base-mediated alkylation (e.g., using

-

Steric Control (Thermodynamic): The electrophile prefers the nitrogen furthest from bulky substituents (C3).[1] This typically yields the 1,3-isomer .[1]

-

Electronic Control (Kinetic): If the substituent at C3 is an Electron Withdrawing Group (EWG) or capable of chelation (e.g.,

,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

The "Lone Pair" Trap

The difluoroethyl group is unique because the

Troubleshooting Workflow: 2,2-Difluoroethylation

Scenario A: "I need the 1,3-isomer (Sterically Favored), but I'm getting a mixture."

Root Cause: The reaction is likely under kinetic control or the solvent is masking the steric differentiation.[1]

Protocol Adjustment:

-

Switch Solvent: Move from polar aprotic (DMF/DMSO) to non-polar (Toluene) or protic-fluorinated (HFIP).[1]

-

Base Selection: Use a bulky organic base or a counter-ion that does not chelate.[1]

-

Temperature: Increase temperature to favor the thermodynamic product.

Recommended Protocol (The "Steric Enforcer"):

-

Solvent: Toluene (or DCE if solubility is poor).[1]

-

Base:

(powdered) + 18-Crown-6 (catalytic).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Reagent: 2,2-difluoroethyl tosylate (often more selective than iodide).[1]

Scenario B: "I need the 1,5-isomer (Sterically Hindered), but I only get the 1,3."

Root Cause: You are fighting thermodynamics.[1] You must use the "Coordination Effect" or "Kinetic Trapping."[1]

Protocol Adjustment:

-

Chelation Control: If your pyrazole has a donor group (e.g., ester, pyridine) at C3, use a metal that coordinates tightly (

,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Solvent: Use THF (promotes tight ion pairing).[1]

-

Reagent: Use the more reactive Triflate (

) at low temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Recommended Protocol (The "Kinetic Trap"):

-

Solvent: Anhydrous THF.

-

Base:

(Lithium coordinates with N2 and the C3-substituent, directing alkylation to N1/N2 proximity).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Reagent: 2,2-difluoroethyl triflate (generated in situ).

-

Conditions:

to

Decision Logic Visualization

The following diagram illustrates the decision process for selecting conditions based on your specific pyrazole substrate.

Caption: Decision tree for selecting reaction conditions based on C3-substituent electronics and desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why does switching from DMF to HFIP (Hexafluoroisopropanol) sometimes fix my ratio?

A: This is the "Hydrogen Bond Donating" (HBD) solvent effect.[1] HFIP is a strong H-bond donor.[1] It solvates the pyrazole anion specifically, often shielding the more electron-rich nitrogen (or the one more accessible to solvent), thereby enhancing the nucleophilicity difference between N1 and N2.[1] In many fluoroalkylation cases, HFIP has been shown to invert or drastically improve regioselectivity compared to DMF [1, 2].[1][3]

Q2: Can I use 1-bromo-1,1-difluoroethane for N-(1,1-difluoroethyl)ation?

A: Generally, no . 1-bromo-1,1-difluoroethane is prone to elimination (forming 1,1-difluoroethene) under the basic conditions required for alkylation.[1]

Solution: For 1,1-difluoroethylation, consider using radical interceptors or difluorocarbene precursors.[1] A modern approach involves zinc sulfinate reagents (

Q3: My reaction stalls at 50% conversion. Should I add more base?

A: Check your electrophile stability. 2,2-difluoroethyl iodide is moderately unstable and can degrade to 1,1-difluoroethylene (gas) in the presence of strong bases at high temperatures.[1]

Fix: Add the electrophile portion-wise. Switch to the Tosylate (

Q4: How do I definitively assign N1 vs N2 isomers by NMR?

A: Do not rely solely on 1H NMR shifts.

-

NOESY/ROESY: Look for a cross-peak between the

of the difluoroethyl group and the substituent at C5 (or C3).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

13C-19F Coupling: The carbon shifts of the pyrazole ring are sensitive to the

-substitution pattern. Compare with literature values for known 1,3- vs 1,5-isomers [4].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Experimental Protocol: The "Gold Standard" for 1,3-Selectivity

Objective: Synthesis of 1-(2,2-difluoroethyl)-3-phenyl-1H-pyrazole (Targeting the sterically favored isomer).

Materials:

-

3-Phenyl-1H-pyrazole (1.0 equiv)[1]

-

2,2-Difluoroethyl tosylate (1.2 equiv)[1]

-

(2.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

Procedure:

-